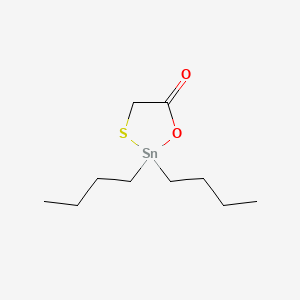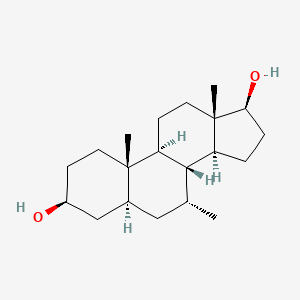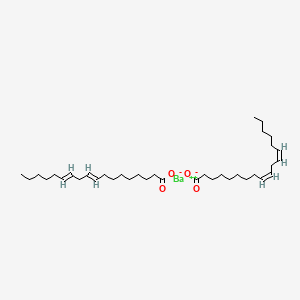
Barium dilinoleate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Barium dilinoleate is a chemical compound with the molecular formula C36H62BaO4. It is a barium salt of dilinoleic acid, which is derived from linoleic acid, a polyunsaturated omega-6 fatty acid. This compound is known for its applications in various industrial and scientific fields due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
Barium dilinoleate can be synthesized through the reaction of barium hydroxide with dilinoleic acid. The reaction typically occurs in an organic solvent such as ethanol or methanol under reflux conditions. The general reaction is as follows: [ \text{Ba(OH)}_2 + 2 \text{C18H32O2} \rightarrow \text{Ba(C18H31O2)}_2 + 2 \text{H}_2\text{O} ]
Industrial Production Methods
In industrial settings, this compound is produced by reacting barium chloride with sodium dilinoleate in an aqueous medium. The resulting precipitate is then filtered, washed, and dried to obtain pure this compound. This method is preferred for large-scale production due to its efficiency and cost-effectiveness.
化学反应分析
Types of Reactions
Barium dilinoleate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form barium oxides and other by-products.
Reduction: It can be reduced under specific conditions to yield different barium salts.
Substitution: this compound can participate in substitution reactions where the barium ion is replaced by other metal ions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Metal salts like sodium chloride or potassium nitrate are often used in substitution reactions.
Major Products Formed
Oxidation: Barium oxide (BaO) and other oxidized derivatives.
Reduction: Various reduced barium salts.
Substitution: New metal dilinoleates depending on the substituting metal ion.
科学研究应用
Barium dilinoleate has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Investigated for its potential role in biological systems and as a component in biochemical assays.
Medicine: Explored for its potential use in drug delivery systems and as a contrast agent in medical imaging.
Industry: Utilized in the production of lubricants, coatings, and as an additive in plastics to enhance their properties.
作用机制
The mechanism of action of barium dilinoleate involves its interaction with various molecular targets and pathways. In catalytic applications, it acts by providing a reactive surface that facilitates the formation and breaking of chemical bonds. In biological systems, it may interact with cellular membranes and proteins, influencing their function and activity.
相似化合物的比较
Similar Compounds
Barium oleate: Another barium salt of a fatty acid, used in similar applications but with different properties due to the nature of the fatty acid.
Barium stearate: A barium salt of stearic acid, commonly used as a lubricant and stabilizer in plastics.
Barium palmitate: Similar to barium stearate but derived from palmitic acid.
Uniqueness
Barium dilinoleate is unique due to its polyunsaturated nature, which imparts different chemical and physical properties compared to other barium salts. Its ability to undergo various chemical reactions and its applications in diverse fields make it a valuable compound in both research and industry.
属性
CAS 编号 |
24871-38-3 |
|---|---|
分子式 |
C36H62BaO4 |
分子量 |
696.2 g/mol |
IUPAC 名称 |
barium(2+);(9Z,12Z)-octadeca-9,12-dienoate;(9E,12E)-octadeca-9,12-dienoate |
InChI |
InChI=1S/2C18H32O2.Ba/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;/h2*6-7,9-10H,2-5,8,11-17H2,1H3,(H,19,20);/q;;+2/p-2/b7-6+,10-9+;7-6-,10-9-; |
InChI 键 |
QBILLZMIGFLUPO-SYDNRQOSSA-L |
手性 SMILES |
CCCCC/C=C/C/C=C/CCCCCCCC(=O)[O-].CCCCC/C=C\C/C=C\CCCCCCCC(=O)[O-].[Ba+2] |
规范 SMILES |
CCCCCC=CCC=CCCCCCCCC(=O)[O-].CCCCCC=CCC=CCCCCCCCC(=O)[O-].[Ba+2] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




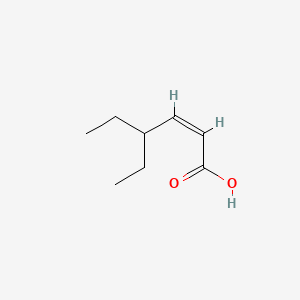
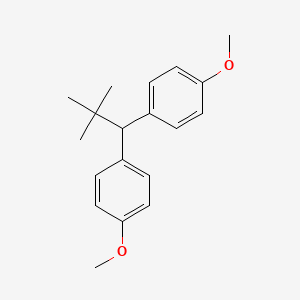
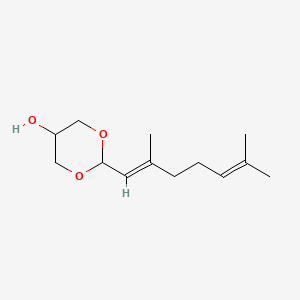
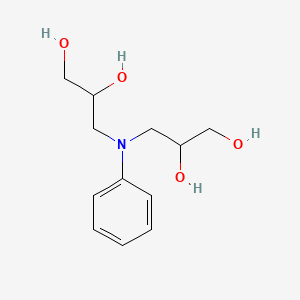
![Acetamide, N-[7-hydroxy-8-[(2-hydroxy-5-nitrophenyl)azo]-1-naphthalenyl]-](/img/structure/B13760108.png)
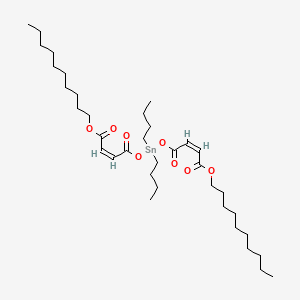

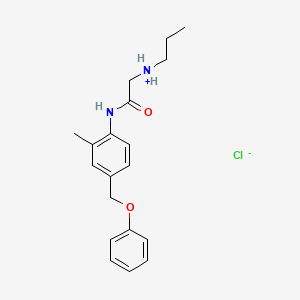
![2-(diethylamino)ethyl 4-amino-2-chlorobenzoate;3,3-dimethyl-7-oxo-6-[(2-prop-2-enylsulfanylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B13760129.png)
